(5-Bromo-6-fluoropyridin-3-yl)methanol
Overview
Description
(5-Bromo-6-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Action Environment
The physical and chemical properties of fluoropyridines can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-fluoropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination and fluorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted pyridine derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: Formation of (5-Bromo-6-fluoropyridin-3-yl)aldehyde or (5-Bromo-6-fluoropyridin-3-yl)carboxylic acid.
Reduction: Formation of less substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-6-fluoropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoropyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
- (6-Bromo-5-fluoropyridin-3-yl)methanol
Uniqueness
(5-Bromo-6-fluoropyridin-3-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKPUWCUGFQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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